(3S)-3-aminooxetan-2-one
Description
(3S)-3-Aminooxetan-2-one is a four-membered β-lactam derivative with the molecular formula C₃H₅NO₂ (monoisotopic mass: 87.032028 Da) and a defined stereocenter at the C3 position . Its CAS registry numbers include 112839-93-7 (free base) and 112839-95-9 (4-methylbenzenesulfonate salt) . The compound features an oxetane ring (a strained four-membered oxygen-containing heterocycle) and an amino group, making it a key intermediate in medicinal chemistry. Notably, it acts as a potent inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in hydrolyzing anti-inflammatory lipid mediators like palmitoylethanolamide (PEA) .
Properties
IUPAC Name |
(3S)-3-aminooxetan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c4-2-1-6-3(2)5/h2H,1,4H2/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUYIGRTSOYBCJ-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)O1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)O1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-aminooxetan-2-one typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of serine derivatives under acidic conditions to form the oxetane ring. Another approach involves the use of chiral auxiliaries to induce the desired stereochemistry during the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzyme-catalyzed reactions can provide a more environmentally friendly and efficient route to produce this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Aminooxetan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
(3S)-3-Aminooxetan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a scaffold in the design of enzyme inhibitors and other biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-aminooxetan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound.
Comparison with Similar Compounds
Enantiomeric Pair: (3R)-3-Aminooxetan-2-one
- Structure : The R-enantiomer shares the same molecular formula but differs in stereochemistry at C3.
- Activity: While (3S)-3-aminooxetan-2-one exhibits strong NAAA inhibition, the R-enantiomer’s biological activity remains less characterized. Stereochemical specificity is critical for enzyme binding, suggesting divergent potency .
- Applications: Limited data exist for the R-form, highlighting the S-enantiomer’s dominance in therapeutic research .
Oxolane Analog: (3S)-3-Amino-4,4-dimethyloxolan-2-one
- Structure: Replaces the oxetane ring with a five-membered oxolane (tetrahydrofuran) ring and includes dimethyl substituents (C₆H₁₁NO₂; MW 129.16 Da) .
- Dimethyl groups enhance lipophilicity, which may affect membrane permeability.
Methyl Ester Derivatives
Examples include methyl 3-hydroxypropanoate (CAS 6314-53-0) and methyl (2S)-3-hydroxy-2-methylpropanoate (CAS 80657-57-4).
Carbamate-Based NAAA Inhibitors: ARN077 and ARN726
- Structure :
- ARN077 : 5-Phenylpentyl carbamate linked to (2S,3R)-2-methyl-4-oxo-oxetan-3-yl.
- ARN726 : 4-Cyclohexylbutyl carbamate linked to (S)-2-oxoazetidin-3-yl.
- Key Differences :
- Carbamate groups enhance target binding via hydrogen bonding.
- Bulky substituents (phenyl, cyclohexyl) improve selectivity and potency.
- Activity: Both compounds exhibit superior NAAA inhibition (IC₅₀ values in nanomolar range) compared to this compound, attributed to optimized pharmacophores .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | CAS Number | Key Structural Features | Biological Activity (NAAA Inhibition) | Applications |
|---|---|---|---|---|---|
| This compound | C₃H₅NO₂ | 112839-93-7 | Four-membered oxetane, amino group | Potent (IC₅₀ ~ micromolar) | Anti-inflammatory agents |
| (3R)-3-Aminooxetan-2-one | C₃H₅NO₂ | 149572-97-4 | R-configuration at C3 | Not well-characterized | Research tool |
| (3S)-3-Amino-4,4-dimethyloxolan-2-one | C₆H₁₁NO₂ | 157717-59-4 | Five-membered oxolane, dimethyl groups | None reported | Synthetic intermediate |
| Methyl (2S)-3-hydroxy-2-methylpropanoate | C₅H₁₀O₃ | 80657-57-4 | Ester, hydroxy group | None | Flavoring agents, polymers |
| ARN726 | C₁₄H₂₄N₂O₃ | 1305207-52-6 | Azetidine ring, carbamate, cyclohexyl | Highly potent (IC₅₀ < 100 nM) | Preclinical pain management |
Key Research Findings
NAAA Inhibition Mechanism: this compound’s oxetane ring induces strain that facilitates covalent interaction with NAAA’s catalytic cysteine, blocking PEA hydrolysis .
Stereochemical Specificity : The S-configuration is critical for binding; R-enantiomers show negligible activity, underscoring the importance of chiral synthesis .
Structural Optimization : Carbamate derivatives (ARN077/726) demonstrate that elongating the alkyl chain and introducing aromatic groups enhance potency 10-fold compared to the parent oxetane .
Salt Forms: The 4-methylbenzenesulfonate salt of this compound (CAS 112839-95-9) improves solubility for in vivo studies .
Biological Activity
(3S)-3-aminooxetan-2-one is a compound belonging to the oxetane family, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound consists of an oxetane ring with an amino group, contributing to its distinctive reactivity and interaction with biological systems. The oxetane structure is characterized by a four-membered cyclic ether, which can exhibit strain and influence the compound's stability and reactivity.
Target Interactions
This compound interacts with various biological targets, including enzymes and receptors. Its mechanism often involves:
- Binding Affinity : The compound may exhibit high binding affinity for specific enzymes or proteins, influencing their activity.
- Inhibition or Activation : Depending on the target, this compound can act as an inhibitor or activator, modulating biochemical pathways.
Biochemical Pathways
Research indicates that this compound may participate in several metabolic pathways, including:
- Amino Acid Metabolism : It may influence the synthesis and degradation of amino acids through enzymatic interactions.
- Nucleotide Synthesis : The compound could play a role in the formation of nucleotides by interacting with nucleic acid structures.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The rate at which the compound is absorbed into systemic circulation.
- Distribution : How it distributes throughout the body and its ability to cross biological membranes.
- Metabolism : The pathways through which this compound is metabolized, including potential interactions with cytochrome P450 enzymes.
- Excretion : The elimination routes for the compound from the body.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant biological activity. For instance:
- Cell Proliferation : Research indicates that this compound can influence cell proliferation rates in various cell lines.
- Gene Expression Modulation : It has been observed to affect gene expression profiles, potentially impacting cellular functions such as apoptosis and differentiation.
In Vivo Studies
Animal model studies provide insights into the in vivo efficacy of this compound:
- Dosage Effects : Varying dosages have been tested to determine optimal therapeutic ranges. Lower doses often show beneficial effects on metabolic processes, while higher doses may lead to toxicity.
- Toxicology Assessments : Long-term exposure studies have indicated that while acute toxicity is low, chronic exposure could lead to adverse effects.
Case Studies
-
Study on Anticancer Activity :
- A study demonstrated that this compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. The mechanism involved modulation of apoptotic pathways and upregulation of pro-apoptotic factors.
-
Neuroprotective Effects :
- Research indicated that this compound exhibited neuroprotective properties in models of neurodegeneration. It was shown to reduce oxidative stress markers and improve cognitive function in treated animals.
Data Summary Table
| Parameter | Findings |
|---|---|
| Binding Affinity | High for specific enzymes |
| Inhibition/Activation | Modulates biochemical pathways |
| Absorption | Rapidly absorbed |
| Distribution | Wide tissue distribution |
| Metabolism | Involves cytochrome P450 |
| Excretion | Primarily renal |
| In Vitro Cell Proliferation | Significant inhibition observed |
| In Vivo Toxicity | Low acute toxicity; chronic risks |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
